Ethanone, 1-(3-nitro-4-propoxyphenyl)-

Descripción general

Descripción

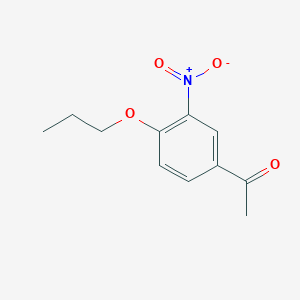

Ethanone, 1-(3-nitro-4-propoxyphenyl)- is a chemical compound with the molecular formula C11H13NO4. It is characterized by the presence of a nitro group and a propoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is known for its yellow crystalline appearance and solubility in organic solvents such as ethanol and methanol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- typically involves the nitration of a suitable precursor followed by the introduction of the propoxy group. One common method includes the nitration of 4-propoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Types of Reactions:

Oxidation: Ethanone, 1-(3-nitro-4-propoxyphenyl)- can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Formation of 3-nitro-4-propoxybenzoic acid.

Reduction: Formation of 1-(3-amino-4-propoxyphenyl)ethanone.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethanone, 1-(3-nitro-4-propoxyphenyl)- has been investigated for its role as a precursor in the synthesis of various pharmacologically active compounds. The nitro group in the structure is known to enhance the reactivity of the compound, making it a valuable intermediate in drug synthesis.

- Case Study : Research has shown that derivatives of this compound can act as effective inhibitors of specific enzymes involved in disease pathways. For instance, studies on related compounds suggest that modifications to the ethanone structure can lead to enhanced inhibitory activity against soluble epoxide hydrolase (sEH), which is implicated in inflammation and cardiovascular diseases .

Material Science

The compound's unique structural features allow it to be utilized in the development of advanced materials, particularly in the field of organic electronics and photonic devices.

- Application : Its derivatives have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their favorable electronic properties and stability under operational conditions. The incorporation of such compounds into polymer matrices can enhance the performance characteristics of OLEDs .

Cosmetic Formulations

Ethanone, 1-(3-nitro-4-propoxyphenyl)- is also being evaluated for its potential use in cosmetic formulations. The compound's properties may contribute to skin conditioning and stabilization of formulations.

- Research Insight : Studies indicate that compounds with similar structures can serve as effective emollients and stabilizers in cosmetic products, enhancing skin feel and product longevity .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical Development | Precursor for drug synthesis; enzyme inhibition | Enhanced sEH inhibitors |

| Material Science | Used in organic electronics; OLED development | Improved device efficiency |

| Cosmetic Formulations | Skin conditioning agents; formulation stabilizers | Enhanced product performance |

Mecanismo De Acción

The mechanism of action of Ethanone, 1-(3-nitro-4-propoxyphenyl)- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparación Con Compuestos Similares

- Ethanone, 1-(4-ethylphenyl)-

- Ethanone, 1-(3-nitrophenyl)-

- Ethanone, 1-(4-propoxyphenyl)-

Comparison: Ethanone, 1-(3-nitro-4-propoxyphenyl)- is unique due to the presence of both the nitro and propoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the nitro group enhances its reactivity towards reduction reactions, while the propoxy group increases its solubility in organic solvents .

Actividad Biológica

Ethanone, 1-(3-nitro-4-propoxyphenyl)-, also known as 1-(3-nitro-4-propoxyphenyl)ethanone, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and possible therapeutic applications based on available literature.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₃N₃O₃

- Molecular Weight : 207.23 g/mol

- IUPAC Name : Ethanone, 1-(3-nitro-4-propoxyphenyl)-

The compound features a nitro group and a propoxy substituent on the aromatic ring, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of Ethanone, 1-(3-nitro-4-propoxyphenyl)- typically involves alkylation reactions. One proposed method includes reacting 1-(3-nitro-4-hydroxyphenyl)ethanone with 1-bromopropane in the presence of a base such as potassium carbonate and a solvent like DMF. This reaction replaces the hydroxyl group with a propoxy group, yielding the desired compound.

Antimicrobial Properties

Research indicates that compounds structurally similar to Ethanone, 1-(3-nitro-4-propoxyphenyl)- have demonstrated significant antimicrobial activity. For instance, derivatives targeting bacterial cell division proteins have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These studies suggest that the nitro group may enhance antibacterial properties by interfering with bacterial cell division mechanisms .

Potential as a Bromodomain Inhibitor

Ethanone derivatives have been explored for their potential as bromodomain inhibitors, which are implicated in various diseases including cancers and inflammatory disorders. The compound's structure allows it to interact with bromodomains, providing a pathway for therapeutic development against conditions where these proteins play a critical role .

Study on Antibacterial Efficacy

In a recent study, a series of isoxazol-containing benzamide derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds that included the structural motifs found in Ethanone were noted for their ability to inhibit FtsZ polymerization in bacteria, leading to cell death. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation of Anti-inflammatory Effects

Another investigation examined the anti-inflammatory properties of similar compounds by assessing their impact on cytokine production in vitro. The findings suggested that modifications to the ethanone structure could lead to reduced inflammation markers in cell cultures treated with these derivatives, indicating potential therapeutic applications in inflammatory diseases .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 207.23 g/mol |

| Antimicrobial Activity | Effective against MRSA |

| Potential Applications | Bromodomain inhibition |

| Synthesis Method | Alkylation with 1-bromopropane |

Propiedades

IUPAC Name |

1-(3-nitro-4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-6-16-11-5-4-9(8(2)13)7-10(11)12(14)15/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEMPZVBRCDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50486774 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54375-49-4 | |

| Record name | Ethanone, 1-(3-nitro-4-propoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50486774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.